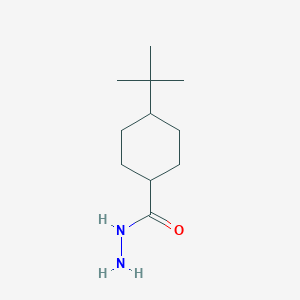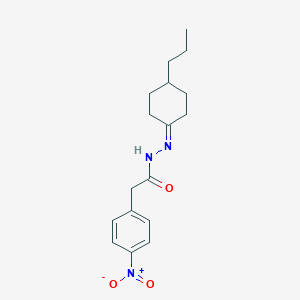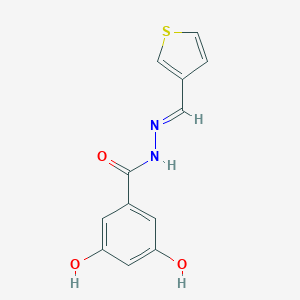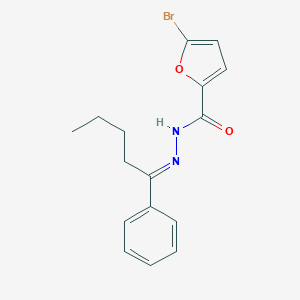
4-Tert-butylcyclohexanecarbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Tert-butylcyclohexanecarbohydrazide is a chemical compound with the molecular formula C11H22N2O and a molecular weight of 198.31 g/mol . It is primarily used in research settings, particularly in the field of proteomics . The compound is characterized by a tert-butyl group attached to a cyclohexane ring, which is further connected to a carbohydrazide functional group.
Méthodes De Préparation
The synthesis of 4-Tert-butylcyclohexanecarbohydrazide typically involves the reaction of 4-tert-butylcyclohexanone with hydrazine hydrate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the carbohydrazide group . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.
Analyse Des Réactions Chimiques
4-Tert-butylcyclohexanecarbohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides, although specific conditions and reagents for this reaction are less commonly documented.
Substitution: The carbohydrazide group can participate in substitution reactions, where it can be replaced by other functional groups under appropriate conditions.
Applications De Recherche Scientifique
4-Tert-butylcyclohexanecarbohydrazide is widely used in scientific research, particularly in:
Chemistry: It serves as a reagent in various organic synthesis reactions.
Biology: The compound is used in proteomics research to study protein interactions and functions.
Medicine: While not intended for therapeutic use, it is utilized in research to understand biochemical pathways and potential drug interactions.
Industry: It finds applications in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-Tert-butylcyclohexanecarbohydrazide involves its interaction with specific molecular targets, primarily through its carbohydrazide group. This functional group can form hydrogen bonds and other interactions with proteins and enzymes, influencing their activity and stability. The exact pathways and molecular targets can vary depending on the specific application and experimental conditions .
Comparaison Avec Des Composés Similaires
4-Tert-butylcyclohexanecarbohydrazide can be compared with other similar compounds, such as:
Cyclohexanecarbohydrazide: Lacks the tert-butyl group, making it less bulky and potentially less sterically hindered in reactions.
4-Tert-butylcyclohexanone: The precursor in the synthesis of this compound, which lacks the carbohydrazide group.
Cyclohexanone: A simpler ketone without the tert-butyl or carbohydrazide groups, used in various organic synthesis reactions.
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in research and industrial applications.
Propriétés
IUPAC Name |
4-tert-butylcyclohexane-1-carbohydrazide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O/c1-11(2,3)9-6-4-8(5-7-9)10(14)13-12/h8-9H,4-7,12H2,1-3H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIKKVHHEACDWSX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCC(CC1)C(=O)NN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80357044 |
Source


|
| Record name | 4-tert-butylcyclohexanecarbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80357044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
438531-50-1 |
Source


|
| Record name | 4-tert-butylcyclohexanecarbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80357044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![methyl 4-({2-[(E)-(2-nonanoylhydrazinylidene)methyl]phenoxy}methyl)benzoate](/img/structure/B449753.png)
![4-[(3,4-dimethylphenoxy)methyl]-N'-[(1,3-dimethyl-1H-pyrazol-4-yl)methylene]benzohydrazide](/img/structure/B449756.png)
![N'-{2-bromo-5-[(4-fluorobenzyl)oxy]benzylidene}-2-quinolinecarbohydrazide](/img/structure/B449759.png)
![4-[2-({2-[(4-BROMOBENZYL)OXY]PHENYL}METHYLENE)HYDRAZINO]-N-(4-CHLORO-2-METHYLPHENYL)-4-OXOBUTANAMIDE](/img/structure/B449760.png)

![5-[(4-bromo-1H-pyrazol-1-yl)methyl]-N'-[(3-methyl-2-thienyl)methylene]-2-furohydrazide](/img/structure/B449764.png)
![N'-[(6-chloro-4-oxo-4H-chromen-3-yl)methylene]-3,4-dimethylbenzohydrazide](/img/structure/B449771.png)


![N'-[2-(benzyloxy)benzylidene]-2-(2,4-dichloroanilino)acetohydrazide](/img/structure/B449774.png)
![N-(2,4-dichlorophenyl)-2-{2-[(5-methyl-2-furyl)methylene]hydrazino}-2-oxoacetamide](/img/structure/B449775.png)
![2-(3,4-dichloroanilino)-N'-[4-(diethylamino)benzylidene]acetohydrazide](/img/structure/B449776.png)


